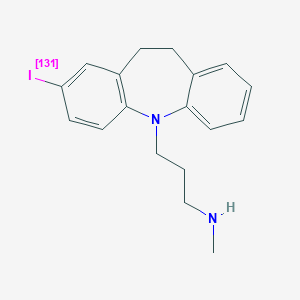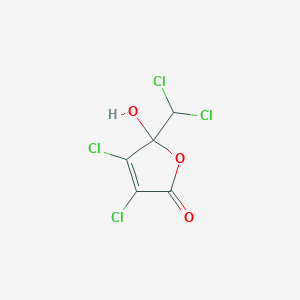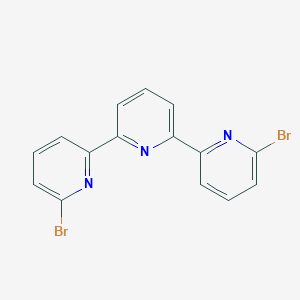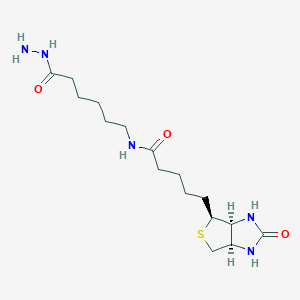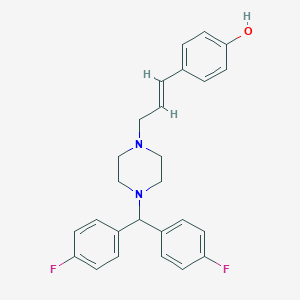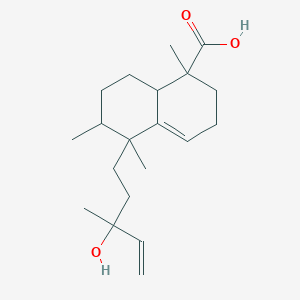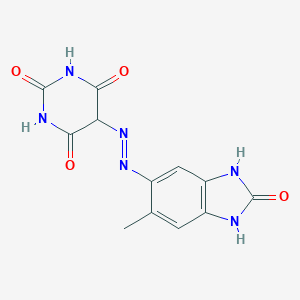
Pigment Orange 64
Vue d'ensemble
Description
Pigment Orange 64, also known as Benzimidazolone Orange GP, is a bright orange pigment . It is a high-performance pigment with excellent fastness . It is mainly used for high-grade paints, inks, plastics (PS PO ABS PVC PC PBT), rubber coloring, and synthetic fiber raw pulp coloring .
Synthesis Analysis
The synthesis of Pigment Orange 64 involves several steps . The process starts with dissolving 5-amino-6-methyl benzimidazolone in water and hydrochloric acid, followed by diazotization with sodium nitrite to obtain a diazonium liquid . This diazonium liquid is then slowly added to a barbituric acid coupling solution, and a coupling reaction is carried out . After the reaction, the mixture is filtered, washed, and heated to obtain the final product .Molecular Structure Analysis
The molecular formula of Pigment Orange 64 is C12H10N6O4 . It has a molecular weight of 302.25 . The structure of Pigment Orange 64 contains an azo group, making it a mono azo pigment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pigment Orange 64 include diazotization and coupling . Diazotization involves the conversion of an amino group into a diazonium group, while the coupling reaction involves the reaction of this diazonium group with barbituric acid .Physical And Chemical Properties Analysis
Pigment Orange 64 is an orange powder with a reddish shade . It has a density of 1.59 g/cm3 . It exhibits excellent light fastness, heat resistance, solvent resistance, acid and alkali resistance . It also has good migration resistance in plastics .Applications De Recherche Scientifique
Ocular Age Pigments : Pigment Orange 64 is identified as a major fluorophore in ocular age pigments, which are linked to the age-related decline of cell functions (Sakai et al., 1996).
Citrus Fruit Pigmentation : In the context of citrus fruit pigmentation, research has focused on cloning and characterizing genes for beneficial pigment compounds, such as lycopene and anthocyanins, which are known for their potential health benefits (Chen, 2020).
Food Coloring : Orange pigments produced by Monascus ruber are used to color various food products, including rice, meat, sauces, wines, and beers in East Asian countries, due to their low solubility in culture media (Vendruscolo et al., 2016).
Synthesis of Orange Pigments : Research aimed at improving and optimizing the synthesis conditions of pigments based on CeO2 leads to a dark orange color (Šulcová et al., 2012).
Environmentally Friendly Pigments : A new orange color pigment was developed using environmentally friendly elements like TiO2-SnO-ZnO composite, offering a range of colors from yellow to orange-red (Kim et al., 2016).
Health Benefits of Anthocyanin Pigments : Anthocyanin pigments in blood oranges and other citrus species have been studied for their antioxidant capacity, bioavailability, and biological properties, promoting them as healthy dietary choices (Rapisarda et al., 2022).
Photostability in Food Products : Orange-red and yellow fungal pigment extracts have shown enhanced photostability in a soft drink model system, indicating their potential as robust alternatives to commercial natural colorants (Mapari et al., 2009).
Food Industry Applications : Pigments produced by Monascus purpureus have potential applications in the food industry, pharmaceuticals, and for their antimicrobial properties (Seyedin et al., 2015).
Energy-Saving Material : An environmentally friendly orange pigment, Sr4Mn2(Cu0.5Zn0.5)O9, is notable for its brilliant color and high NIR reflectance, suggesting its use as an energy-saving material (Bae et al., 2017).
Cold Dependency in Blood Oranges : The formation of pigments in blood oranges is influenced by temperature, with cold conditions triggering anthocyanin production, which is associated with health benefits like cardiovascular health and obesity prevention (Butelli et al., 2012).
Alternative Colorants : Yellowish-orange pigments are being explored as alternative colorants in food, pharmaceuticals, cosmetics, and textiles to replace hazardous synthetic pigments (Aruldass et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H3,(H2,13,14,21)(H2,15,16,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYHZCLJGBCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N=NC3C(=O)NC(=O)NC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072502 | |
| Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Other Solid | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid | |
CAS RN |
72102-84-2 | |
| Record name | 5-[2-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Orange 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT ORANGE 64 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSE7HB753B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



